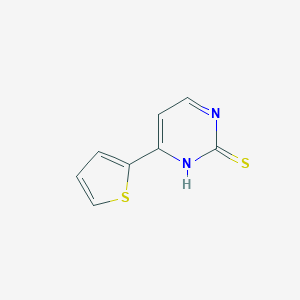
4-(2-噻吩基)嘧啶-2-硫醇
描述
4-(2-Thienyl)pyrimidine-2-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 4-position and a thiol group at the 2-position
科学研究应用
4-(2-Thienyl)pyrimidine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of materials with specific electronic properties.
作用机制
Target of Action
It’s known that pyrimidine derivatives have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Thiophene derivatives also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of pge 2 generated by cox enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Biochemical Pathways
It’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
Its physical and chemical properties such as melting point (206 °c), boiling point (3444±520 °C, Predicted), and density (141) are known . These properties can influence the compound’s bioavailability.
Result of Action
It’s known that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Action Environment
Its pka value (666±010, Predicted) is known , which can influence the compound’s action in different pH environments.
生化分析
Biochemical Properties
4-(2-Thienyl)pyrimidine-2-thiol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the thiol group, which can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. Additionally, 4-(2-Thienyl)pyrimidine-2-thiol can bind to metal ions, influencing metalloenzyme activities and potentially acting as an inhibitor or activator depending on the context .
Cellular Effects
The effects of 4-(2-Thienyl)pyrimidine-2-thiol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating the activity of key signaling molecules such as reactive oxygen species (ROS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), 4-(2-Thienyl)pyrimidine-2-thiol can alter gene expression patterns and cellular metabolism. These changes can lead to either protective effects against oxidative damage or the induction of programmed cell death, depending on the cellular context .
Molecular Mechanism
At the molecular level, 4-(2-Thienyl)pyrimidine-2-thiol exerts its effects through several mechanisms. One primary mechanism is the formation of disulfide bonds with cysteine residues in proteins, which can alter protein structure and function. This compound can also chelate metal ions, affecting the activity of metalloenzymes. Furthermore, 4-(2-Thienyl)pyrimidine-2-thiol has been shown to influence gene expression by modulating transcription factors such as NF-κB, leading to changes in the expression of genes involved in oxidative stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Thienyl)pyrimidine-2-thiol can change over time. This compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that 4-(2-Thienyl)pyrimidine-2-thiol can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and apoptosis .
Dosage Effects in Animal Models
The effects of 4-(2-Thienyl)pyrimidine-2-thiol vary with different dosages in animal models. At low doses, this compound can exhibit protective effects against oxidative stress and inflammation. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
4-(2-Thienyl)pyrimidine-2-thiol is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and the levels of key metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, 4-(2-Thienyl)pyrimidine-2-thiol is transported and distributed through interactions with specific transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, it can interact with intracellular transporters, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(2-Thienyl)pyrimidine-2-thiol is crucial for its activity and function. This compound has been shown to localize in the cytoplasm and mitochondria, where it can exert its effects on oxidative stress responses and apoptosis. Targeting signals and post-translational modifications may direct 4-(2-Thienyl)pyrimidine-2-thiol to specific organelles, enhancing its efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thienyl)pyrimidine-2-thiol typically involves the reaction of 2-thiouracil with 2-bromo-2-thienyl derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrimidine ring . Another method involves the aza-Michael addition of divinyl ketones with thiourea, followed by nucleophilic addition and aromatization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions: 4-(2-Thienyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
相似化合物的比较
2-Thiouracil: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the pyrimidine structure.
4-Thiopyrimidine: Similar pyrimidine structure but different substituents.
Uniqueness: 4-(2-Thienyl)pyrimidine-2-thiol is unique due to the presence of both the thiophene ring and the thiol group, which confer distinct chemical and biological properties .
属性
IUPAC Name |
6-thiophen-2-yl-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUPBWKUWAKTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371967 | |
| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-75-2 | |
| Record name | 4-(2-Thienyl)-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-THIENYL)PYRIMIDINE-2-THIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


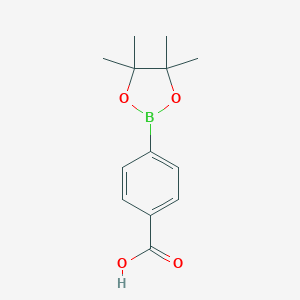
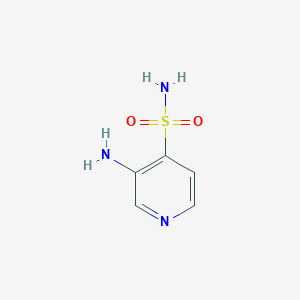
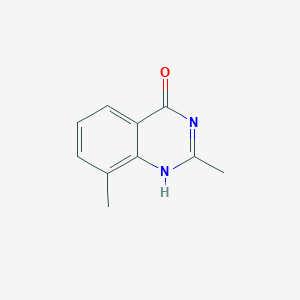
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI)](/img/structure/B63903.png)

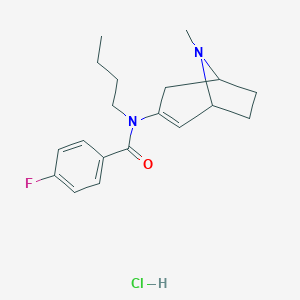
![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)

![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)
![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)
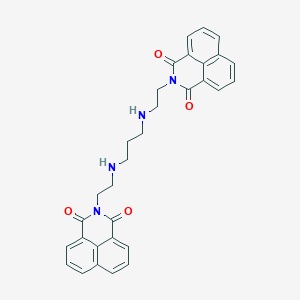
![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)
![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)

